Thiol-PEG5-alcohol

PROTAC Targeted Protein Degradation GSPT1

Thiol-PEG5-alcohol (HS-PEG5-OH, CAS 248582-03-8) is a heterobifunctional polyethylene glycol (PEG) linker containing a terminal thiol (-SH) and a hydroxyl (-OH) group separated by a pentaethylene glycol (PEG5) spacer (molecular weight: 254.34 g/mol). This compound is primarily utilized as a linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), where it covalently bridges a target protein-binding warhead and an E3 ubiquitin ligase ligand to induce selective intracellular protein degradation.

Molecular Formula C10H22O5S
Molecular Weight 254.35 g/mol
Cat. No. B8103761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiol-PEG5-alcohol
Molecular FormulaC10H22O5S
Molecular Weight254.35 g/mol
Structural Identifiers
SMILESC(COCCOCCOCCOCCS)O
InChIInChI=1S/C10H22O5S/c11-1-2-12-3-4-13-5-6-14-7-8-15-9-10-16/h11,16H,1-10H2
InChIKeyPPCQZRZMZBOKIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thiol-PEG5-alcohol (HS-PEG5-OH): A Precision Heterobifunctional PEG5 Linker for Targeted Protein Degradation and Bioconjugation


Thiol-PEG5-alcohol (HS-PEG5-OH, CAS 248582-03-8) is a heterobifunctional polyethylene glycol (PEG) linker containing a terminal thiol (-SH) and a hydroxyl (-OH) group separated by a pentaethylene glycol (PEG5) spacer (molecular weight: 254.34 g/mol) [1]. This compound is primarily utilized as a linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), where it covalently bridges a target protein-binding warhead and an E3 ubiquitin ligase ligand to induce selective intracellular protein degradation [2]. Its defined five-unit PEG spacer provides a precise, hydrophilic tether that enhances the aqueous solubility and flexibility of the resultant heterobifunctional degraders .

Why Thiol-PEG5-alcohol Cannot Be Replaced by Shorter or Longer PEG Linkers in PROTAC Design and Bioconjugation


The precise length and flexibility of the PEG spacer in Thiol-PEG5-alcohol is a critical determinant of biological activity, making simple substitution with other PEG homologs (e.g., PEG2, PEG4, or PEG8) a high-risk proposition. As demonstrated in PROTAC design, linker length is not a passive tether but an allosteric modulator that dictates the formation of a productive ternary complex between the target protein and E3 ligase [1]. Altering the PEG unit count changes the end-to-end distance and conformational entropy, which can drastically reduce degradation efficiency or even switch the degradation target altogether, as observed with certain GSPT1-targeting PROTACs where shorter PEG linkers were essential for activity [2]. In other applications, such as nanoparticle functionalization or ADC design, varying the PEG spacer length directly impacts colloidal stability, ligand density, and in vivo pharmacokinetics, underscoring the need for a specific, optimized linker length rather than a generic alternative [3].

Quantitative Evidence for Thiol-PEG5-alcohol: Key Differentiation Metrics for Scientific Procurement


PEG5 Linker Length Optimizes GSPT1 Degradation Efficacy in PROTAC Design

In a structure-activity relationship (SAR) study of Retro-2.1-based PROTACs, the length of the flexible PEG linker was shown to dictate the degradation of the translation termination factor GSPT1. PROTACs incorporating shorter PEG linkers (PEG2) demonstrated robust GSPT1 degradation, while this activity was diminished with longer PEG linkers (PEG3, PEG4, PEG5, PEG6) [1]. This establishes that a specific linker length, like PEG5, is a critical parameter for achieving the desired biological outcome and avoiding off-target degradation profiles.

PROTAC Targeted Protein Degradation GSPT1

PEG5 Spacer Provides a Defined Hydrophilic Shield for Reduced ADC Aggregation

The incorporation of PEG linkers is a validated strategy to mitigate the hydrophobicity-induced aggregation of antibody-drug conjugates (ADCs). A study using pendant PEG linkers of varying lengths (PEG4, PEG8, PEG12) conjugated to an anti-HER2 antibody loaded with eight MMAE payloads demonstrated that all PEG linkers enabled a doubling of the drug cargo while maintaining aggregation levels at or below that of a non-PEGylated ADC reference carrying half the drug [1].

Antibody-Drug Conjugates (ADC) PEGylation Aggregation

Enhanced Serum Stability Correlates with Increased PEG Spacer Length

The influence of PEG spacer length on the in vitro stability and in vivo biodistribution of peptide-based conjugates was quantitatively evaluated using bombesin antagonists labeled with 177Lu. The study directly compared PEG2, PEG4, PEG6, and PEG12 spacers and found a clear trend of increased serum stability with longer PEG chains, which was linked to improved tumor-to-kidney ratios in vivo [1].

Peptide Therapeutics Radiolabeling Pharmacokinetics

PEG Spacer Length Fine-Tunes Ligand Density and Cellular Uptake of Nanoparticles

In a study optimizing Fab-functionalized polymeric micelles for targeted drug delivery, variation of the PEG spacer length in a heterofunctionalized cross-linker enabled precise control over Fab density on the nanoparticle surface, which directly impacted cellular uptake and in vitro potency. A Fab density of 60% was found to decrease uptake and potency, while lower densities were optimal, demonstrating that linker length is a critical parameter for achieving maximal bioactivity [1].

Nanoparticle Targeting Drug Delivery PEGylation

Optimal Scientific and Industrial Use Cases for Thiol-PEG5-alcohol Based on Evidenced Performance


PROTAC Linker Optimization for Targeted Protein Degradation

Thiol-PEG5-alcohol is ideally suited for synthesizing and screening PROTAC libraries where linker length is a critical variable for achieving selective and efficient target degradation. The evidence shows that PEG linker length directly dictates degradation efficacy and can even switch the degradation target (e.g., from a desired protein to GSPT1) [1]. Researchers can leverage Thiol-PEG5-alcohol's specific PEG5 spacer to systematically explore the conformational space required for a productive ternary complex, thereby accelerating the identification of lead degraders with optimal DC50 values.

Development of Highly-Loaded, Low-Aggregation Antibody-Drug Conjugates (ADCs)

In ADC design, where high drug-to-antibody ratios (DAR) often lead to unacceptable aggregation, Thiol-PEG5-alcohol can be employed as a hydrophilic linker component to shield the hydrophobicity of potent payloads like MMAE. Research confirms that PEG linkers enable a doubling of the drug cargo while maintaining or even reducing aggregation levels compared to non-PEGylated controls [2]. This makes Thiol-PEG5-alcohol a strategic choice for formulating stable, high-DAR ADCs with improved pharmacokinetic profiles and therapeutic indices.

Enhancing Serum Stability and Pharmacokinetics of Peptide-Based Radiopharmaceuticals

For peptide conjugates intended for in vivo imaging or targeted radionuclide therapy, Thiol-PEG5-alcohol can be integrated as a spacer to modulate the conjugate's pharmacokinetic properties. Quantitative data demonstrates that increasing PEG spacer length significantly enhances in vitro serum stability and improves critical parameters like tumor-to-kidney ratios [3]. By incorporating a PEG5 spacer, developers can achieve a desirable balance between prolonged circulation half-life and efficient tumor targeting, a crucial factor for maximizing therapeutic efficacy while minimizing off-target toxicity.

Precision Functionalization of Nanoparticles for Targeted Drug and Gene Delivery

Thiol-PEG5-alcohol is a valuable tool for the controlled surface modification of nanoparticles, where the precise length of the PEG spacer dictates the density and presentation of targeting ligands (e.g., antibodies, peptides). Studies show that optimizing PEG spacer length is essential for achieving maximum nanoparticle internalization and subsequent biological activity [4]. The defined PEG5 unit provides a tunable spacer that can be used to minimize steric hindrance and maximize the bioactivity of the conjugated targeting moiety, leading to more effective nanoparticle-based therapies.

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